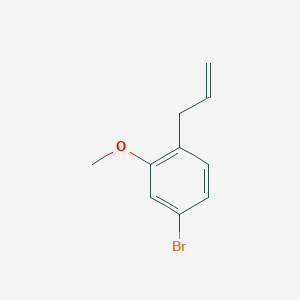
Propyl 2-methoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 2-methoxyacetate, also known as 1-methoxy-2-propyl acetate, is an organic compound with the molecular formula C6H12O3. It is a clear, colorless liquid with a mild odor reminiscent of esters or some types of fruit. This compound is known for its excellent solvency properties and is commonly used in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyl 2-methoxyacetate is typically synthesized through the esterification of 1-methoxy-2-propanol with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
CH3OCH2CH(CH3)OH+CH3COOH→CH3OCH2CH(CH3)OCOCH3+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to maintain a steady state, and the product is purified through distillation to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Propyl 2-methoxyacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 1-methoxy-2-propanol and acetic acid.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 1-methoxy-2-propanol and acetic acid.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
Propyl 2-methoxyacetate is widely used in scientific research due to its excellent solvency properties. Some of its applications include:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Utilized in pharmaceutical formulations as a solvent for active ingredients.
Mécanisme D'action
The mechanism of action of propyl 2-methoxyacetate primarily involves its role as a solvent. It interacts with various molecular targets by dissolving them, thereby facilitating chemical reactions and processes. The presence of both polar and non-polar groups in its structure allows it to interact with a wide range of compounds, enhancing its effectiveness as a solvent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: Another common solvent with similar properties but a lower boiling point.
Butyl acetate: Similar solvent with a higher boiling point and different solvency properties.
Propylene glycol monomethyl ether acetate: Similar in structure but with different physical properties.
Uniqueness
Propyl 2-methoxyacetate is unique due to its balanced solvency properties, moderate boiling point, and low toxicity. These characteristics make it a preferred choice in applications requiring a versatile and effective solvent .
Propriétés
Formule moléculaire |
C6H12O3 |
|---|---|
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
propyl 2-methoxyacetate |
InChI |
InChI=1S/C6H12O3/c1-3-4-9-6(7)5-8-2/h3-5H2,1-2H3 |
Clé InChI |
FIABMSNMLZUWQH-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Thiazolidinedione, 5-[(2-chloro-6-fluorophenyl)methylene]-](/img/structure/B12452381.png)
![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(naphthalen-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12452384.png)

![N-[4-({4-[3-(cyclohexylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenyl]acetamide](/img/structure/B12452392.png)
![N-(2,4-dimethylphenyl)-4-[2-(2-nitrobenzoyl)hydrazinyl]-4-oxobutanamide](/img/structure/B12452397.png)
![4-[(E)-[(4-hydroxyphenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12452405.png)
![N-{[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12452413.png)
![2-{[(E)-1H-indol-3-ylmethylidene]amino}benzamide](/img/structure/B12452415.png)


![N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12452437.png)
![(2E)-3-{[4-(Piperidine-1-sulfonyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B12452456.png)
![4-[5-(Propan-2-yl)pyridin-2-yl]benzonitrile](/img/structure/B12452457.png)
![4-(4-Chlorophenyl)-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B12452470.png)
